molecular formula C16H23NO4S2 B14450202 Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 77248-49-8

Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B14450202
CAS No.: 77248-49-8
M. Wt: 357.5 g/mol
InChI Key: SXBNYFDZSDKILD-UHFFFAOYSA-N
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Description

Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound with the molecular formula C20H32N2O3S. It is also known by other names such as Carbosulfan . This compound is primarily used as an insecticide and has significant applications in agriculture due to its effectiveness in controlling pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves several steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with ((butylthio)sulfinyl)methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, ((dibutylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Uniqueness

Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific structural features, such as the presence of the butylthio group, which enhances its insecticidal properties compared to other similar compounds. This structural difference contributes to its higher efficacy and broader spectrum of activity .

Properties

CAS No.

77248-49-8

Molecular Formula

C16H23NO4S2

Molecular Weight

357.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(butylsulfanylsulfinylmethyl)carbamate

InChI

InChI=1S/C16H23NO4S2/c1-4-5-9-22-23(19)11-17-15(18)20-13-8-6-7-12-10-16(2,3)21-14(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,17,18)

InChI Key

SXBNYFDZSDKILD-UHFFFAOYSA-N

Canonical SMILES

CCCCSS(=O)CNC(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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